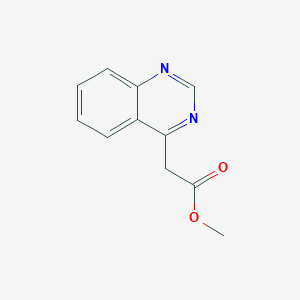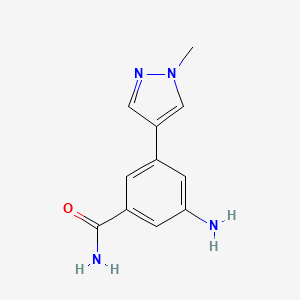
3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyrazole groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Another pyrazole derivative with different functional groups.
5-Amino-3-methyl-1-phenylpyrazole: A structurally related compound with potential biological activities.
Uniqueness
3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzamide stands out due to its unique combination of the amino group, pyrazole ring, and benzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-amino-5-(1-methylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C11H12N4O/c1-15-6-9(5-14-15)7-2-8(11(13)16)4-10(12)3-7/h2-6H,12H2,1H3,(H2,13,16) |
InChI Key |
OWTQWBNUARSRNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


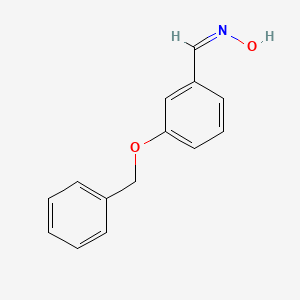
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)


![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
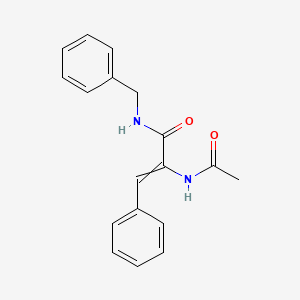
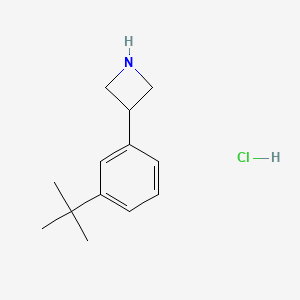
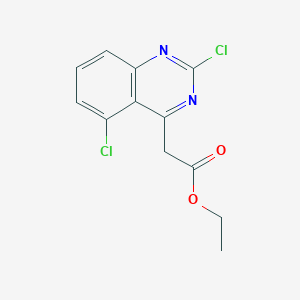
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
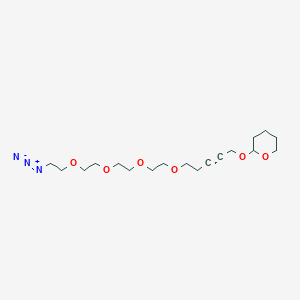
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)

